Isohexadecylamine

Description

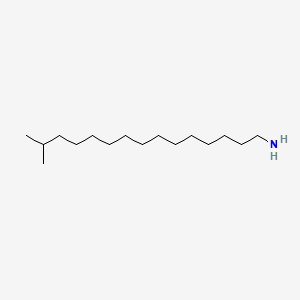

Hexadecylamine (HDA), a C16 primary alkylamine, is widely utilized as a surfactant, capping agent, and stabilizing ligand in nanotechnology, materials science, and pharmaceutical applications. Its amphiphilic nature enables effective colloidal stabilization, surface functionalization, and controlled synthesis of nanomaterials. HDA plays a critical role in the synthesis of transition metal dichalcogenides (e.g., WS₂ nanosheets) , graphene quantum dots (GQDs) , copper nanowires (CuNWs) , and hydroxyapatite (HAP) crystals . Its ability to modulate textural properties in mesoporous materials and enhance cellular uptake in polymer-drug delivery systems further underscores its versatility.

Properties

CAS No. |

94246-78-3 |

|---|---|

Molecular Formula |

C16H35N |

Molecular Weight |

241.46 g/mol |

IUPAC Name |

14-methylpentadecan-1-amine |

InChI |

InChI=1S/C16H35N/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h16H,3-15,17H2,1-2H3 |

InChI Key |

DRWUOVOJVMEODA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Dodecylamine (C12) vs. Hexadecylamine (C16): Textural Properties in Mesoporous Materials

Increasing alkyl chain length from C12 (dodecylamine) to C16 (HDA) significantly enhances textural properties. For cyclodextrin (CD)-loaded mesoporous materials, HDA doubled surface area and pore volume compared to C12, improving adsorption capacity for polar (N₂) and apolar (CH₃Cl) gases. However, higher CD loading (2–6%) reduced these properties regardless of surfactant chain length .

Hexylamine (C6) vs. Hexadecylamine (C16): Cellular Uptake in Polymer Backbones

Hydrophobicity directly correlates with cellular uptake efficiency. Polymers incorporating HDA exhibited 2–3× higher siRNA fluorescence compared to hexylamine (C6) derivatives, attributed to enhanced membrane interaction. Cholesterol-modified polymers underperformed both, highlighting the balance between hydrophobicity and biocompatibility .

Toxicity Profile: Comparison with Secondary and Tertiary Amines

HDA derivatives like 2-(hexadecylamino)ethanol exhibit Class III toxicity (high), whereas tertiary amines (e.g., N,N-bis(2-hydroxyethyl)hexadecylamine) are Class I (low). Primary amines in PEG-2 hydrogenated tallow amine also show low toxicity, emphasizing the role of amine structure in safety profiles .

Adsorption Behavior: Solvent and Temperature Effects

HDA forms rigid films on iron-oxide surfaces in dodecane (298 K) but partially desorbs in hexadecane (313 K) due to thermal motion. This fluxionality impacts lubricant applications, where solvent polarity and temperature dictate adsorption stability .

Data Tables

Table 1: Structural and Functional Comparison of Alkylamines

Table 2: Toxicity Classification of Amine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.